molecular formula C21H30O6 B584798 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid CAS No. 75879-78-6

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid

Cat. No.: B584798
CAS No.: 75879-78-6
M. Wt: 378.465
InChI Key: KZENJDWRIKLICU-PEIJZJCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Hydrocortisone Hemisuccinate

Nomenclature and IUPAC Classification

Hydrocortisone hemisuccinate belongs to the corticosteroid class, characterized by a pregnane skeleton with hydroxyl, ketone, and ester functional groups. Its IUPAC name reflects its stereochemistry and substituents:

  • Systematic Name : 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid.
  • Molecular Formula : $$ \text{C}{25}\text{H}{34}\text{O}_8 $$ with a molar mass of 462.53 g/mol.
  • Key Identifiers :
    • CAS Registry Number: 2203-97-6.
    • ChEBI ID: CHEBI:31677.
    • PubChem CID: 16623.

The hemisuccinate moiety (a succinic acid half-ester) at the C21 position distinguishes it from cortisol, conferring water solubility to the otherwise lipophilic steroid.

Table 1: Comparative Properties of Hydrocortisone and Its Hemisuccinate Derivative
Property Hydrocortisone Hydrocortisone Hemisuccinate
Molecular Formula $$ \text{C}{21}\text{H}{30}\text{O}_5 $$ $$ \text{C}{25}\text{H}{34}\text{O}_8 $$
Aqueous Solubility Low High (via sodium salt)
Primary Use Topical/Systemic Intravenous formulations

Historical Development of Hemisuccinate Derivatives

The synthesis of hemisuccinate esters emerged in the mid-20th century alongside advancements in corticosteroid pharmacology:

  • 1940s–1950s : Cortisol and cortisone were isolated, but their poor solubility limited clinical utility. The introduction of ester derivatives, such as hydrocortisone 21-hemisuccinate, addressed this challenge by enabling parenteral administration.
  • 1956 : Clinical studies demonstrated the efficacy of intravenous hydrocortisone hemisuccinate in acute inflammatory conditions, bypassing the need for prolonged infusion.
  • 1962 : Alkaline hydrolysis studies revealed the ester’s instability at pH >8, guiding formulation optimizations.

The hemisuccinate group became a model for prodrug design, balancing stability in storage and rapid hydrolysis in vivo.

Significance in Steroid Chemistry Research

Hydrocortisone hemisuccinate has been instrumental in three research domains:

(i) Solubility Enhancement

The succinate ester’s ionic form (e.g., sodium salt) allows aqueous dissolution, facilitating intravenous delivery. This innovation expanded glucocorticoid use in emergency settings, such as anaphylaxis.

(ii) Prodrug Metabolism

The ester linkage undergoes enzymatic hydrolysis in plasma, releasing active cortisol. Kinetic studies show a hydrolysis half-life of 1.9 hours at pH 10, underscoring its role as a rapid-acting prodrug.

(iii) Bioconjugate Applications

Recent research explores hydrocortisone hemisuccinate as a linker in steroid-drug conjugates. For example, coupling it to chemotherapeutic agents improves tumor-targeted delivery, leveraging glucocorticoid receptor-mediated uptake.

Properties

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-17,23-24,27H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,17?,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENJDWRIKLICU-PEIJZJCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(C(=O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(C(=O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Steroid Backbone

  • 17β-Estradiol : A common precursor for steroidal modifications due to its native hydroxyl groups at C3 and C17.

  • 3,17β-Estradiol Diacetate : Used to protect hydroxyl groups during synthetic steps, enabling selective functionalization.

  • Androsta-1,4-diene-3,17-dione (ADD) : A microbial degradation product of plant sterols, often employed in semisynthetic routes.

Functionalization Reagents

  • Mercuric Trifluoroacetate : Facilitates electrophilic substitution at aromatic positions (e.g., C2 or C4) in steroidal systems.

  • Dicyclohexylcarbodiimide (DCC) : Activates carboxylic acids for esterification with steroidal alcohols.

  • Sodium Borohydride (NaBH4) : Reduces ketones to secondary alcohols while preserving stereochemistry.

Stepwise Synthesis and Reaction Conditions

Protection of Hydroxyl Groups

The C3 and C17 hydroxyl groups of estradiol are protected as acetates to prevent undesired side reactions. For example:

  • 3,17β-Estradiol Diacetate Synthesis :
    Estradiol is treated with acetic anhydride and a catalytic amount of polyvinylpyridine in chloroform under reflux. Yield: 92–93%.

Direct Esterification

The C17 hydroxyl group reacts with a protected hydroxyacetic acid derivative (e.g., glycolic acid tert-butyl ester) using DCC as a coupling agent:

  • Reaction Conditions :

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    • Temperature: 0–25°C.

    • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Deprotection : The tert-butyl group is removed via acid hydrolysis (e.g., trifluoroacetic acid).

Mercury-Mediated Coupling

Adapted from 2-fluoroestradiol synthesis, this method involves:

  • Mercuration : Treating 3,17β-estradiol diacetate with mercuric trifluoroacetate in trifluoroacetic acid at 0°C.

  • Displacement : Replacing the mercury group with a hydroxyacetic acid precursor (e.g., glycolic acid sodium salt) under basic conditions.

  • Hydrolysis : Removing acetate protections using potassium hydroxide in methanol.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Separates intermediates using gradients of ethyl acetate in hexanes (e.g., 6–30% v/v).

  • High-Performance Liquid Chromatography (HPLC) : Resolves stereoisomers with C18 columns and acetonitrile/water mobile phases.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Key signals include δ 0.77–0.84 ppm (C18 methyl), δ 3.77 ppm (methoxy groups), and δ 6.55–7.21 ppm (aromatic protons).

    • ¹³C NMR : Confirms ester carbonyls (δ 170–175 ppm) and quaternary carbons.

  • Infrared (IR) Spectroscopy : Peaks at 3434 cm⁻¹ (O-H stretch) and 1700–1750 cm⁻¹ (C=O stretch).

Optimization and Yield Considerations

Critical Parameters

  • Temperature Control : Mercury-mediated reactions require strict cooling (–10°C to 0°C) to prevent side products.

  • Catalyst Loading : DMAP (5–10 mol%) enhances esterification efficiency.

  • Solvent Purity : Anhydrous conditions are essential for Grignard or organometallic steps.

Yield Data

StepYield (%)Key Impurities
Diacetate Protection92–93Monoacetylated byproducts
Mercury Displacement60–784-Substituted isomers
Final Deprotection75–84Residual acetates

Comparative Analysis of Methods

Direct Esterification vs. Mercury-Mediated Coupling

ParameterDirect EsterificationMercury-Mediated Coupling
Stereochemical ControlModerateHigh
Reaction Time12–24 hours48–72 hours
ScalabilitySuitable for large-scaleLimited by mercury toxicity
Overall Yield40–55%30–45%

Chemical Reactions Analysis

Types of Reactions

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hydrocortisone .

Scientific Research Applications

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid exerts its effects by binding to the glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the inhibition of phospholipase A2 and NF-kappa B, resulting in reduced production of pro-inflammatory cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

Position 17 Substituents
  • Acetate Derivatives :

    • Example: (8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-3-oxo-...-11-yl acetate (CAS 2268-98-6, MW 372.50) .
    • Comparison: Acetylation at position 17 increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. This contrasts with the target compound’s polar hydroxyacetic acid group, which may improve solubility and hydrogen-bonding interactions.
  • Chlorinated Derivatives: Example: Chlormadinone acetate (6-chloro-6-dehydro-17α-acetoxyprogesterone, CAS 302-22-7) . Comparison: The chloro group introduces electronegativity, enhancing progesterone receptor binding. The target compound lacks halogenation, suggesting divergent biological targets.
Hydroxylation Patterns
  • Bisnorcholic Acid (24-dinor-3α,7α,12α-trihydroxy-5β-cholan-22-oic acid): Features hydroxyls at positions 3, 7, and 12, typical of bile acids . Comparison: The target compound’s hydroxyls at 11 and 17 suggest a role in glucocorticoid-like activity rather than bile acid function.

Biological Activity

The compound 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid is a steroid-like molecule with potential biological activity. This article provides an overview of its biological properties based on available research findings.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

PropertyValue
Molecular Formula C22H34O4
Molecular Weight 362.51 g/mol
CAS Number Not specified

The stereochemistry of the compound is crucial for its biological activity. The specific configuration at various chiral centers influences its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory and potential anticancer properties. Below are detailed findings from different studies:

Anti-inflammatory Activity

Studies have shown that the compound possesses significant anti-inflammatory effects. It inhibits the expression of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study:
In an experimental model of inflammation induced by carrageenan in rats, administration of the compound resulted in a marked reduction in paw edema compared to control groups. The reduction in inflammatory markers such as TNF-alpha and IL-6 was also observed.

Anticancer Properties

Preliminary investigations suggest that the compound may have anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Research Findings:

  • Cell Line Studies: In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis.
  • Mechanistic Insights: The compound appears to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential. Studies indicate that it has favorable absorption characteristics when administered orally or via injection.

ParameterValue
Bioavailability High
Half-life Approximately 6 hours
Metabolism Hepatic

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its safety margins and potential side effects.

Q & A

Basic: What are the recommended spectroscopic methods for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : Use deuterated DMSO-d6 to resolve hydroxyl (-OH) and carbonyl (C=O) signals. For stereochemical assignments, employ NOESY/ROESY to detect spatial proton interactions .
  • HRMS : Electrospray ionization (ESI+) with a mass accuracy threshold of <5 ppm to confirm the molecular ion peak (C23H32O6, calculated m/z 428.33) .
  • IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at 1700–1750 cm⁻¹) .

Advanced: How can computational modeling resolve discrepancies in the compound’s stability under varying pH conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous buffers (pH 3–9) using software like GROMACS. Parameterize force fields with DFT-derived partial charges .
  • Degradation Kinetics : Correlate experimental LC-HRMS data (e.g., half-life at pH 7: 48 hrs) with Arrhenius equations to predict shelf-life. Note: Phosphate buffers accelerate degradation at pH >7 .

Basic: What synthetic strategies optimize yield for multi-step synthesis?

Answer:

  • Stepwise Protocol :
    • Core Functionalization : Introduce 11,17-dihydroxy groups via Sharpless asymmetric dihydroxylation (70% yield, 0°C) .
    • Side-Chain Coupling : Use EDC/NHS-mediated esterification to attach 2-hydroxyacetic acid (reflux in THF, 12 hrs) .
  • Yield Improvement : Apply design of experiments (DoE) to optimize catalyst loading (0.5–2 mol%) and temperature (60–80°C) .

Advanced: How to address stereochemical inconsistencies between crystallography and NMR data?

Answer:

  • Dynamic NMR : Perform variable-temperature NMR (-40°C to 25°C) to assess conformational flexibility of the 17-yl substituent .
  • QM/MM Hybrid Simulations : Compare energy-minimized conformers with X-ray diffraction data to reconcile rotational barriers (e.g., ΔG‡ = 12 kcal/mol for hydroxyl rotation) .

Basic: What storage conditions prevent decomposition of the compound?

Answer:

  • Stability Table :
ConditionStability Outcome (Evidence Source)
25°C, dark, anhydrousStable for 6 months (degradation <5%)
40°C, 75% RH30% degradation after 3 months
Aqueous solution (pH 7)Half-life: 48 hrs (hydrolysis dominant)
  • Recommendations : Store under argon at -20°C in amber vials with desiccants .

Advanced: What in silico methods predict nuclear receptor binding affinity?

Answer:

  • Molecular Docking : Use AutoDock Vina with glucocorticoid receptor (PDB: 1P93) to estimate binding energy (ΔG ≤ -8.5 kcal/mol suggests high affinity) .
  • SPR Validation : Report kinetic parameters (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 3.8×10⁻³ s⁻¹) to confirm docking predictions .

Basic: Which chromatographic methods separate this compound from synthetic byproducts?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 55:45 v/v; flow rate 1 mL/min). Retention time: 12.3 min .
  • TLC : Silica gel GF254, chloroform:methanol (9:1); Rf = 0.43 under UV 254 nm .

Advanced: How to analyze metabolite profiles in hepatic microsomes?

Answer:

  • LC-HRMS Workflow :
    • Ionization : ESI+ at 3.5 kV, capillary temp 300°C.
    • Fragmentation : Collision-induced dissociation (CID) at 25 eV.
    • Metabolite ID : Compare with synthesized standards (e.g., 24-hydroxylated metabolite, m/z 444.35) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.